

INCB054828 (Pemigatinib): A Deep Dive into its Mechanism of Action in Cholangiocarcinoma

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Compound of Interest

Compound Name: INCB054828

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

INCB054828, also known as pemigatinib (brand name Pemazyre®), is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This document provides a comprehensive overview of the mechanism of action of pemigatinib in cholangiocarcinoma (CCA), a malignancy of the bile ducts. Specifically, it details the molecular interactions, downstream signaling consequences, and clinical efficacy of pemigatinib in patients with CCA harboring FGFR2 gene fusions or rearrangements. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this targeted therapy.

Introduction to Cholangiocarcinoma and the Role of FGFR Signaling

Cholangiocarcinoma is an aggressive and often fatal cancer with limited treatment options in the advanced setting.^{[1][2]} A subset of intrahepatic cholangiocarcinoma (iCCA), accounting for approximately 10-15% of cases, is characterized by genetic alterations in the fibroblast growth factor receptor 2 (FGFR2) gene, most commonly gene fusions.^{[1][3]} These genetic aberrations lead to the constitutive activation of the FGFR2 signaling pathway, which drives key oncogenic processes such as cell proliferation, survival, and angiogenesis.^{[1][3][4]}

The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[4] Key downstream pathways activated by FGFRs include the RAS/MAPK, PI3K/AKT, and PLC γ pathways, all of which are critical for cell growth and survival. [4] In cholangiocarcinoma with FGFR2 fusions, the fusion partner protein forces ligand-independent dimerization and constitutive activation of the FGFR2 kinase domain, leading to uncontrolled tumor growth.[4][5]

INCB054828 (Pemigatinib): A Selective FGFR Inhibitor

Pemigatinib is a small molecule, ATP-competitive inhibitor that potently and selectively targets FGFR1, 2, and 3.[6][7][8] By binding to the ATP-binding pocket of the FGFR kinase domain, pemigatinib prevents receptor autophosphorylation and subsequent activation of downstream signaling pathways.[4] This targeted inhibition effectively blocks the oncogenic signaling driven by aberrant FGFR activation in cholangiocarcinoma cells harboring FGFR2 fusions.[4]

Biochemical and Cellular Potency

Preclinical studies have demonstrated the high potency and selectivity of pemigatinib for FGFRs.

Target	IC50 (nM)	Reference(s)
FGFR1	0.4	[4][6][7][8]
FGFR2	0.4 - 0.5	[4][6][7][8]
FGFR3	1.0 - 1.2	[4][6][7][8]
FGFR4	30	[4][7][8]
VEGFR2 (KDR)	182	[6]
c-Kit	266	[6]

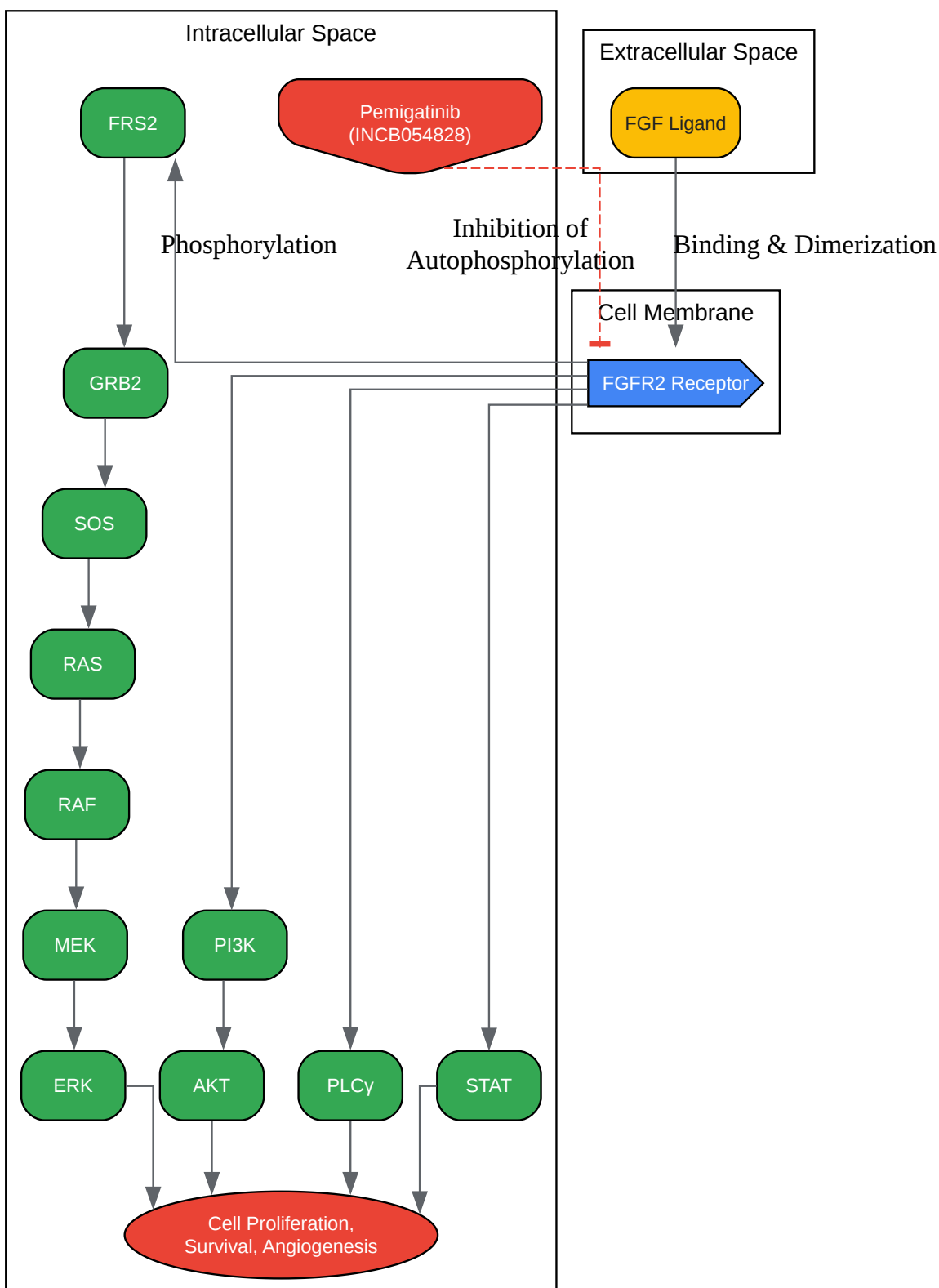
In cellular assays, pemigatinib has been shown to inhibit the growth of cholangiocarcinoma cell lines with FGFR2 fusions at low nanomolar concentrations.

Cell Line/Model	IC50/GI50 (nM)	Note	Reference(s)
PDC-DUC18828 (Patient-Derived Cell Line)	4	FGFR2 fusion-positive	[9]
PDO-DUC18828 (Patient-Derived Organoid)	2	FGFR2 fusion-positive	[9]
SSP25 (ICC cell line)	>400	FGFR wildtype	[9]

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway in Cholangiocarcinoma

The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention by pemigatinib.

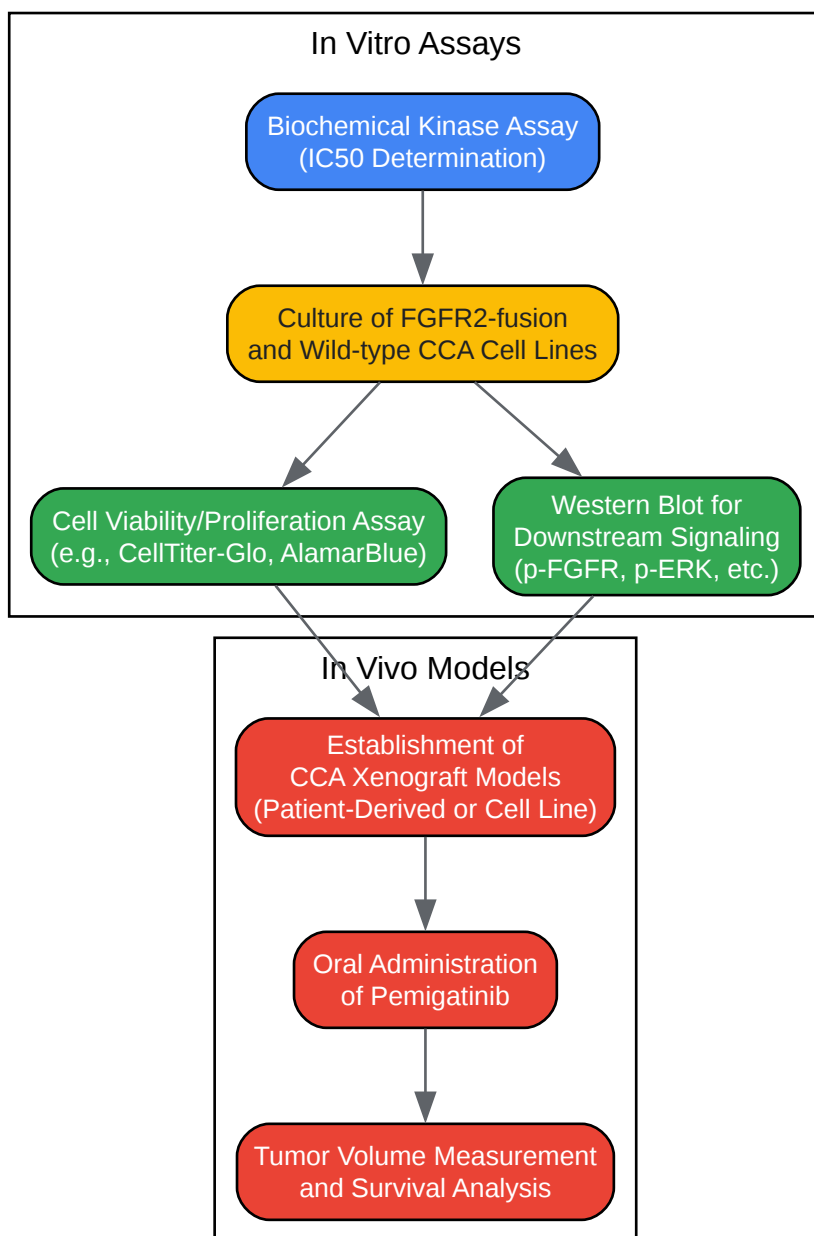


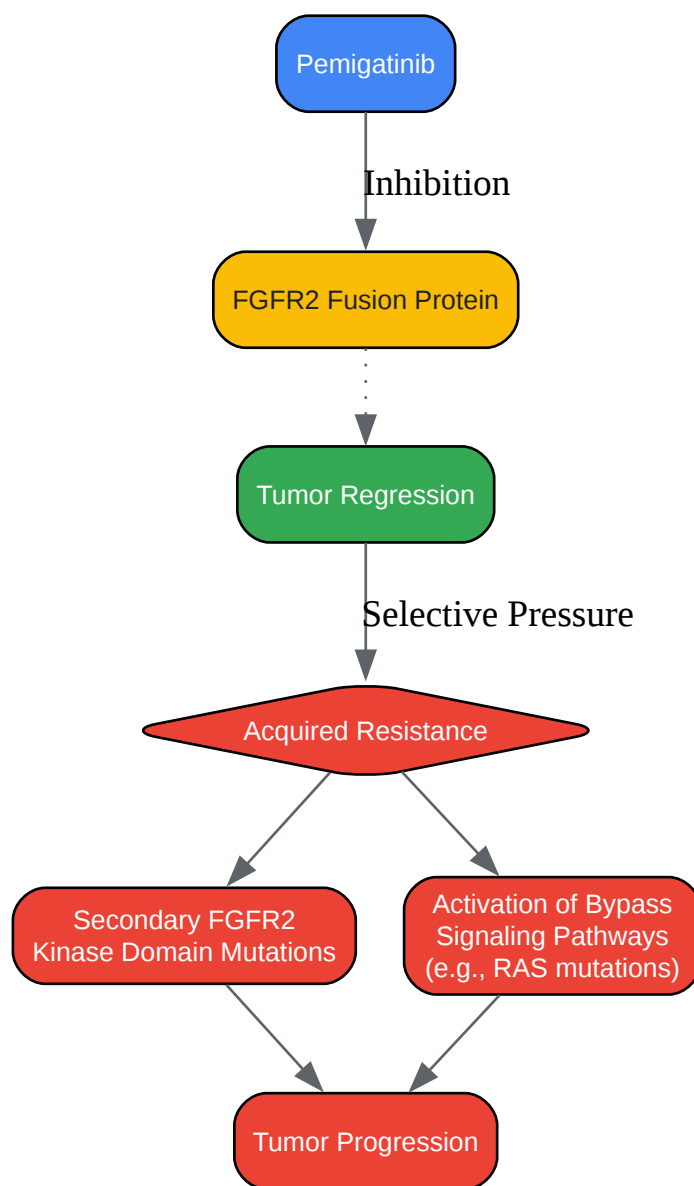
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Caption: FGFR2 signaling pathway in cholangiocarcinoma and inhibition by pemigatinib.

Experimental Workflow for Assessing Pemigatinib Activity

The following diagram outlines a typical preclinical workflow to evaluate the efficacy of an FGFR inhibitor like pemigatinib.





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